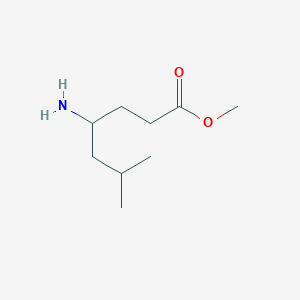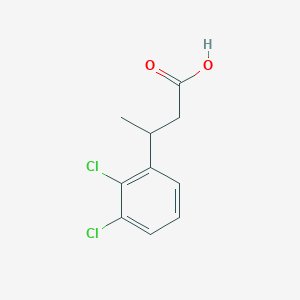
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a cyclohexyl group substituted at the fourth position with a methyl group and an isoxazole ring substituted at the third position with an amine group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Cyclization Reaction: The starting material, 4-methylcyclohexanone, undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using an acid catalyst such as sulfuric acid to form the isoxazole ring.
Amination: The resulting isoxazole intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and monitoring.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylphenyl)isoxazol-5-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Methylisoxazole-5-amine: Lacks the cyclohexyl group, simpler structure.
Cyclohexylisoxazole: Similar cyclohexyl group but different substitution pattern.
Uniqueness
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. Its cyclohexyl group provides steric hindrance and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h6-8H,2-5,11H2,1H3 |
InChI Key |
UQVDZXFRAOLWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
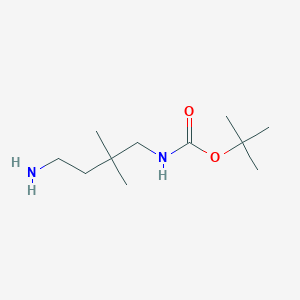
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
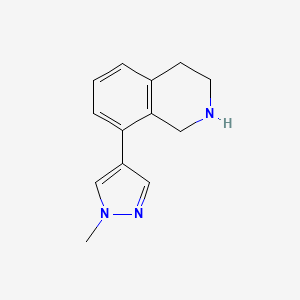
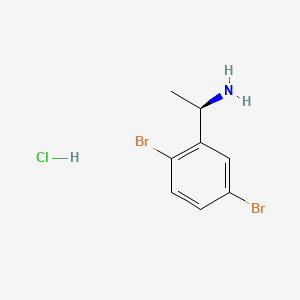
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
